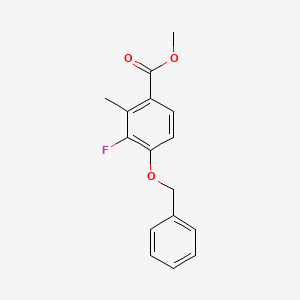

Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate

説明

特性

分子式 |

C16H15FO3 |

|---|---|

分子量 |

274.29 g/mol |

IUPAC名 |

methyl 3-fluoro-2-methyl-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C16H15FO3/c1-11-13(16(18)19-2)8-9-14(15(11)17)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |

InChIキー |

KAXLOEOHGZBDJX-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C(=O)OC |

製品の起源 |

United States |

準備方法

Starting Materials and Initial Functionalization

- 3-Fluoro-2-methylbenzoic acid or methyl 3-fluoro-2-methylbenzoate serve as common precursors.

- The methyl substituent at the 2-position can be introduced by starting from 3-fluorobenzoic acid followed by ortho-methylation or by using commercially available 2-methyl-3-fluorobenzoic acid derivatives.

- Esterification to the methyl ester is typically achieved by Fischer esterification or by using methylating agents such as diazomethane or methyl iodide under basic conditions.

Introduction of Benzyloxy Group (Etherification)

- The 4-hydroxy position is converted to a benzyloxy substituent by benzylation of the corresponding hydroxy group.

- This is commonly done by treating the 4-hydroxy-3-fluoro-2-methylbenzoate with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).

- The reaction proceeds via nucleophilic substitution of the phenolic hydroxyl group by the benzyl halide, forming the benzyloxy ether.

Fluorination Methods

- The fluorine atom at the 3-position is introduced either by starting from fluorinated precursors or by nucleophilic fluorination of hydroxyl or halogenated intermediates.

- A notable reagent for nucleophilic fluorination is diethylaminosulfur trifluoride (DAST) , which can convert hydroxyl groups to fluorides with stereochemical control.

- Alternative methods include electrophilic fluorination using reagents like Selectfluor or elemental fluorine under controlled conditions.

Purification and Characterization

- The crude product is purified by silica gel chromatography using solvent systems such as ethyl acetate/hexanes.

- Characterization is performed by NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm the substitution pattern and purity.

Detailed Example from Literature and Patents

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Esterification | Methylation of 3-fluoro-2-methylbenzoic acid with methanol/HCl or methyl iodide/base | Methyl 3-fluoro-2-methylbenzoate | High yields typical |

| 2 | Benzylation (Etherification) | 4-Hydroxy group benzylated with benzyl bromide, K2CO3, DMF, room temp or reflux | Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate | Efficient, mild conditions |

| 3 | Fluorination | Use of DAST or other fluorinating agents on hydroxyl intermediates if fluorine not present | Selective fluorination at 3-position | Yields vary; elimination byproducts possible |

| 4 | Purification | Silica gel chromatography with hexane/EtOAc gradient | Pure product obtained | Confirmed by NMR and MS |

Research Findings and Observations

- Fluorination challenges: Nucleophilic fluorination with DAST can lead to elimination side reactions, reducing yield; careful temperature control and reaction time optimization are essential.

- Benzylation selectivity: The benzylation step is highly selective for phenolic hydroxyl groups, and side reactions are minimal under appropriate base and solvent conditions.

- Ester stability: The methyl ester group is stable under benzylation and fluorination conditions, facilitating a convergent synthetic route.

- Alternative routes: Some patents describe preparation of related fluorinated benzoates via hydrolysis and re-esterification of fluoro-substituted acids, or via fluorination of benzoyloxy intermediates.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzoic acid.

Reduction: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic outcomes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

The following table compares the target compound with analogs differing in substituent positions, functional groups, or ester moieties:

Key Findings from Comparative Studies

Electronic and Steric Effects

- Fluorine vs. Bromine/Methoxy : The fluorine atom at position 3 in the target compound enhances electrophilic aromatic substitution reactivity compared to bromine or methoxy groups in analogs. Fluorine’s electron-withdrawing nature also increases metabolic stability .

- Benzyloxy Group : The bulky benzyloxy group at position 4 introduces steric hindrance, reducing reaction rates in nucleophilic substitution compared to smaller substituents like methoxy (-OCH₃) .

Physicochemical Properties

- Thermal Stability : Compounds with extended aryl groups (e.g., Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate) show higher melting points due to increased van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。